Chiral Resolution of Ortho, Meta, and Para Isomers
In normal-phase chiral LC on an immobilized amylose-based Chiralpak-IA column, the resolution (Rs) between the ortho (API), meta (m-tolyl), and para (p-tolyl) isomers of Zafirlukast was consistently greater than 3.0, demonstrating baseline separation sufficient for quantitative analysis. The meta isomer elutes as a distinct peak with a retention time intermediate between the ortho and para isomers, enabling unambiguous identification in bulk drug and dosage form samples [1]. In contrast, the reversed-phase achiral methods struggle to resolve the meta and para pair without precise pH control, with resolution dropping below 1.5 at suboptimal pH [2].
| Evidence Dimension | Chromatographic resolution (Rs) between ortho, meta, and para positional isomers |
|---|---|
| Target Compound Data | Resolution between ortho and meta isomers > 3.0; resolution between meta and para isomers > 3.0 |
| Comparator Or Baseline | Ortho isomer (Zafirlukast API) and para isomer (p-tolyl isomer) |
| Quantified Difference | Rs > 3.0 for all pairwise isomer separations (baseline resolution threshold typically Rs ≥ 1.5) |
| Conditions | Chiralpak-IA column, n-hexane/ethanol/trifluoroacetic acid/diethyl amine (65:35:0.1:0.1, v/v), normal phase mode, UV detection at 240 nm, elution time 20 min [1] |
Why This Matters
The meta isomer's distinct chromatographic resolution confirms its utility as a non-interfering, independently quantifiable reference standard for system suitability testing in chiral and achiral HPLC methods compliant with ICH Q2(R1) guidelines.
- [1] Madhavi, A. S., Rao, D. S., Naidu, A., & Raghuram, P. V. T. (2009). LC Separation of para and meta Isomers of Zafirlukast in Bulk Drug Samples and Pharmaceutical Dosage Forms Using a Chiral Stationary Phase. Chromatographia, 70, 233-237. View Source
- [2] Thiyagarajan, T. K., et al. (2012). Development of a stability-indicating RP-LC method for the separation of a critical pair of impurities and their degradants in zafirlukast. Journal of Chromatographic Science, 50(10), 945-952. View Source
